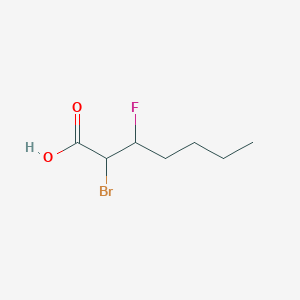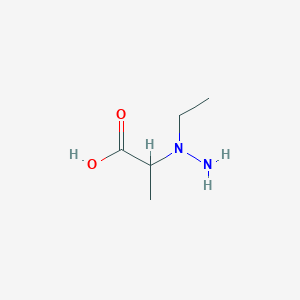
4-(Cyclohex-2-en-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohex-2-en-1-yl)pyridine is a chemical compound with the molecular formula C11H13N It is a derivative of pyridine, where the pyridine ring is substituted with a cyclohexene ring at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-2-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-ylmagnesium bromide with pyridine-4-carbaldehyde. The reaction is typically carried out in an inert atmosphere using anhydrous solvents to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Another method involves the use of cyclohex-2-en-1-yl chloride and pyridine in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to facilitate the synthesis on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohex-2-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to 4-(Cyclohexyl)pyridine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclohex-2-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohex-2-en-1-yl)pyridine depends on its interaction with molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclohexene ring provides a hydrophobic moiety that can enhance the compound’s ability to interact with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohexyl)pyridine: Similar structure but with a fully saturated cyclohexane ring.
4-(Phenyl)pyridine: Substituted with a phenyl group instead of a cyclohexene ring.
4-(Cyclohex-2-en-1-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
4-(Cyclohex-2-en-1-yl)pyridine is unique due to the presence of both a pyridine ring and a cyclohexene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
78905-51-8 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
4-cyclohex-2-en-1-ylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h2,4,6-10H,1,3,5H2 |
Clave InChI |
PDQJCKOMAXMYBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)




![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)



![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)


